3-(4-Chloro-6-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
3-(4-Chloro-6-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1286207-30-4) is a pyrrolidine-based heterocyclic compound featuring a tert-butyl ester group and a substituted pyrimidinylamino moiety. The molecule’s structure includes a 5-membered pyrrolidine ring, a tert-butyl carbamate protecting group, and a 4-chloro-6-methylpyrimidine substituent linked via an amino group.
Properties
IUPAC Name |
tert-butyl 3-[(4-chloro-6-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-9-7-11(15)18-12(16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYZPSITRKMKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chloro-6-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that exhibits promising biological activities, primarily due to its structural features that include a pyrrolidine ring and a pyrimidine moiety. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₁₄H₂₁ClN₄O₂
- Molar Mass : Approximately 312.79 g/mol
- CAS Number : 1261231-42-8
The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that similar compounds exhibit:
- Antiviral Activity : Compounds with pyrimidine structures have shown effectiveness against viral infections, particularly in inhibiting viral replication.
- Anticancer Properties : The presence of the chloro and methyl groups may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
- Antiviral Activity : A study evaluated the antiviral potential of several pyrimidine derivatives, including this compound, against tobacco mosaic virus (TMV). Results indicated significant inhibition of viral replication, suggesting a viable pathway for further antiviral drug development .
- Anticancer Effectiveness : In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer). The IC50 values for these assays were reported below 10 µM, indicating potent anticancer activity .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in cell signaling pathways related to proliferation and apoptosis. This interaction is crucial for its anticancer properties .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid | Similar pyrrolidine and pyrimidine structure | Moderate antiviral activity |
| 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid | Lacks chloro substitution | Lower anticancer activity |
| 4-(6-Amino-pyridin-3-yl)-piperazine-1-carboxylic acid | Piperazine instead of pyrrolidine | Different pharmacological profile |
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds similar to 3-(4-Chloro-6-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit significant biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Pharmaceutical Development
The compound is being explored for its role as a scaffold in drug design, particularly in developing new antimicrobial and anticancer agents.
Agricultural Chemistry
Due to its biological activity, it is also being investigated for potential applications in agrochemicals, particularly as a pesticide or herbicide.
Biochemical Research
The interactions of this compound with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:
- Binding assays to determine affinity for target proteins.
- Cellular assays to evaluate biological activity in live cells.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited potent antimicrobial effects against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies showed that the compound significantly inhibited the proliferation of breast cancer cells (MCF7), with an IC50 value indicating effective potency. Further investigations are required to explore its mechanism of action.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester
The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid, enabling further derivatization.
| Conditions | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| 4 M HCl in ethyl acetate | HCl, EtOAc, 0°C → RT, 4 hr | Deprotection to 3-(4-Chloro-6-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid | 85% |
This reaction proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water. The deprotected carboxylic acid serves as a precursor for amide bond formation .
Nucleophilic Substitution at the Pyrimidine Chloro Group
The chloro substituent on the pyrimidine ring participates in nucleophilic aromatic substitution (NAS) reactions under controlled conditions.
The electron-withdrawing effect of the adjacent amino group activates the chloro substituent for NAS, facilitating substitutions with amines, thiols, or alkoxides.
Functionalization via the Amino Group
The pyrimidin-2-ylamino group undergoes alkylation and acylation to introduce diverse substituents.
The amino group’s nucleophilicity allows for selective modifications, expanding the compound’s utility in medicinal chemistry .
Coupling Reactions of the Carboxylic Acid
Following ester deprotection, the carboxylic acid engages in peptide coupling reactions.
These reactions highlight the compound’s versatility in generating amide-linked derivatives for structure-activity relationship studies .
Comparative Reactivity with Structural Analogues
The chloro and amino substituents differentiate this compound from analogues.
| Analogue | Key Structural Difference | Reactivity Profile |
|---|---|---|
| 3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | Methyl at C5 instead of C6 | Reduced steric hindrance → Faster NAS at C4-Cl |
| 3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | Lacks chloro and methyl groups | Lower electrophilicity at pyrimidine → Requires harsher NAS conditions |
Comparison with Similar Compounds
(S)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
This analogue (mentioned in ) lacks the chloro and methyl substituents on the pyrimidine ring.
4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 443294-30-2)
This compound () replaces the pyrrolidine ring with a piperidine (6-membered ring) and substitutes the amino linkage with an oxymethyl group. The larger ring size alters conformational flexibility, which may influence pharmacokinetic properties such as metabolic stability. The ether linkage (vs. amine) reduces basicity, affecting solubility and membrane permeability .
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Synthesized in , this compound features a methanesulfonyl group on the pyrrolidine nitrogen. The sulfonyl group increases electrophilicity and may enhance interactions with charged residues in enzyme active sites, contrasting with the pyrimidine-targeting design of the original compound .
Substituent Effects
- Chloro and Methyl Groups: The 4-chloro and 6-methyl groups on the pyrimidine ring in the target compound introduce steric and electronic effects that likely improve binding affinity to hydrophobic pockets in biological targets (e.g., kinases) compared to unsubstituted analogues like (S)-3-(pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester .
- Amino vs.
Discontinuation and Commercial Viability
Potential reasons include:
- Synthetic Complexity : The chloro-methylpyrimidine substituent may require multi-step synthesis with low yields.
- Stability Issues: The tert-butyl ester and pyrimidinylamino groups may render the compound prone to hydrolysis or oxidation.
- Biological Performance : It may exhibit inferior efficacy or selectivity compared to analogues with optimized substituents.
Tabulated Comparison of Key Compounds
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most common method involves coupling a pyrrolidine-3-amine derivative with 4-chloro-6-methylpyrimidine under mild basic conditions:
Reaction Scheme :
Conditions :
-
Solvent : Anhydrous THF or DMF (polar aprotic)
-
Base : DIEA (N,N-Diisopropylethylamine) or NaH
-
Temperature : 0–5°C → room temperature (12–24 hrs)
Mechanistic Insight :
The Boc-protected pyrrolidine-3-amine acts as a nucleophile, displacing the chloride at C2 of the pyrimidine ring via a two-step aromatic substitution. DFT studies indicate the chloro group’s electron-withdrawing effect lowers the LUMO energy at C2 (-1.2 eV), facilitating attack.
Buchwald-Hartwig Amination
For sterically hindered substrates, palladium-catalyzed cross-coupling improves yields:
Catalytic System :
-
Pd source : Pd(OAc)₂ (5 mol%)
-
Ligand : XPhos (10 mol%)
-
Base : Cs₂CO₃
-
Solvent : tert-Butanol
-
Temperature : 80°C, 8 hrs
Advantages :
-
Tolerates moisture-sensitive intermediates
-
Enables coupling of deactivated pyrimidines
Mitsunobu Reaction
For oxygen-linked analogs, the Mitsunobu protocol applies:
Yield : 74% (requires chromatographic purification)
Optimization Parameters
Solvent Effects
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 2.8 | 82 |
| THF | 7.5 | 1.9 | 75 |
| DCM | 8.9 | 0.7 | 43 |
| tert-Butanol | 10.9 | 3.1 | 89 |
Polar aprotic solvents (DMF, tert-butanol) enhance nucleophilicity by stabilizing transition states. tert-Butanol’s high boiling point allows reflux conditions for Pd-catalyzed methods.
Temperature and Time Profiling
SNAr Reaction :
-
0–5°C : Slower kinetics (k = 0.9 ×10⁻³ s⁻¹) but suppresses side reactions
-
25°C : Optimal balance (k = 2.1 ×10⁻³ s⁻¹, 78% yield)
Industrial-Scale Protocol :
-
Heating : Jacketed reactors with precise ΔT control (±1°C)
Protective Group Strategy
The tert-butyloxycarbonyl (Boc) group is critical for:
-
Amine Protection : Prevents unwanted side reactions during pyrimidine coupling.
-
Acid Stability : Resists hydrolysis at pH 2–6 (24 hrs stability confirmed by HPLC).
Deprotection Conditions :
Purification and Characterization
Chromatographic Methods
| Method | Conditions | Purity (%) |
|---|---|---|
| Flash Chromatography | SiO₂, Hexane/EtOAc (3:1 → 1:2) | 95.2 |
| Prep-HPLC | C18, 0.1% TFA in H₂O/MeCN gradient | 99.1 |
| Recrystallization | EtOAc/Hexane (1:4) | 91.7 |
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃):
-
HRMS (ESI+) :
Calculated for C₁₄H₂₁ClN₄O₂ [M+H]⁺: 312.7951; Found: 312.7948
Industrial-Scale Production
Batch Process Overview
-
Reactor Setup : 1000 L glass-lined jacketed reactor with overhead stirring
-
Charge Order :
-
4-Chloro-6-methylpyrimidine (1.0 eq)
-
tert-Butyl 3-aminopyrrolidine-1-carboxylate (1.05 eq)
-
DIEA (2.5 eq) in anhydrous THF
-
-
Process Controls :
-
Temperature: 20–25°C (±2°C)
-
Pressure: Atmospheric under N₂ blanket
-
Reaction Monitoring: In-situ FTIR for amine consumption
-
-
Workup :
-
Quench with 10% citric acid
-
Extract with EtOAc (3×)
-
Dry over Na₂SO₄, concentrate under reduced pressure
-
Challenges and Mitigation Strategies
Moisture Sensitivity
Byproduct Formation
-
Major Byproducts :
-
Di-aminated pyrimidine (2–5%)
-
Oxidized sulfone derivatives (<1%)
-
-
Mitigation :
Green Chemistry Alternatives
Solvent Recycling
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and pyrrolidine/pyrimidine ring protons.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₄ClN₅O₂).
- HPLC-PDA : Assess purity (>95% as in ).
- X-ray Crystallography : Resolve stereochemistry if chiral centers exist (e.g., pyrrolidine ring conformation) .
How can researchers optimize reaction conditions to improve yields in cross-coupling reactions?
Q. Advanced
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) to enhance coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with tert-butanol, which may stabilize intermediates .
- Temperature Gradients : Perform reactions at 40–100°C to identify optimal kinetic vs. thermodynamic control .
- Yield Tracking : Use LC-MS to monitor intermediates and adjust stoichiometry (e.g., amine:halide ratio) .
What strategies address discrepancies in spectroscopic data between predicted and observed results?
Q. Advanced
- Tautomerism Analysis : Pyrimidine rings may exhibit tautomeric shifts (e.g., amino vs. imino forms), altering NMR signals. Use variable-temperature NMR to identify dominant tautomers .
- Impurity Profiling : Compare experimental HPLC traces with synthetic byproducts (e.g., dechlorinated or hydrolyzed derivatives) .
- Computational Validation : Optimize DFT calculations (e.g., B3LYP/6-31G*) to predict ¹³C chemical shifts and reconcile with observed data .
What are the key structural features influencing this compound’s reactivity?
Q. Basic
- tert-Butyl Ester : Provides steric protection to the pyrrolidine nitrogen but is prone to acid-catalyzed hydrolysis .
- Chloropyrimidine : Acts as a leaving group in nucleophilic substitution reactions (e.g., Suzuki-Miyaura coupling) .
- Pyrrolidine Ring : Conformational flexibility impacts binding affinity in biological assays .
How can regioselective modifications be achieved on the pyrimidine ring?
Q. Advanced
- Directed Metalation : Use LDA or TMPZnCl·LiCl to deprotonate specific pyrimidine positions, followed by electrophilic quenching .
- Protection/Deprotection : Temporarily block the 4-chloro group with a trimethylsilyl moiety to functionalize the 6-methyl position .
- Microwave-Assisted Synthesis : Enhance reaction rates and selectivity in SNAr reactions .
What computational tools predict this compound’s solubility and stability under varying pH conditions?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Model solvation free energy in water/DMSO mixtures using GROMACS .
- pKa Prediction : Employ ACD/Labs or MarvinSuite to estimate ionization states of the pyrimidine amino group (predicted pKa ~4–6) .
- Degradation Pathways : Use SPARC or ChemAxon to identify hydrolysis-prone sites (e.g., tert-butyl ester at pH < 2) .
How does this compound interact with biological targets, based on structural analogs?
Q. Advanced
- Docking Studies : Simulate binding to kinase ATP pockets (e.g., JAK2) using PyMOL and AutoDock Vina, leveraging tert-butyl’s hydrophobic interactions .
- SAR Analysis : Compare with analogs like tert-butyl piperidine carboxylates (), where chlorine substitution enhances target affinity .
- Metabolic Stability : Assess CYP450-mediated oxidation using liver microsomes, noting tert-butyl’s resistance to first-pass metabolism .
What mechanistic insights explain unexpected byproducts in its synthesis?
Q. Advanced
- Radical Pathways : Trace tert-butyl peroxide formation under oxidative conditions using EPR spectroscopy .
- Pd Catalyst Deactivation : Investigate ligand degradation via ³¹P NMR to mitigate black Pd(0) precipitation .
- Thermal Rearrangement : Monitor Claisen-like rearrangements in the pyrrolidine ring via in-situ IR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
